10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This can be achieved through the condensation of an appropriate ortho-diamine with a diketone under acidic conditions.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Substitution reactions: The 3,5-dichloro-2-methoxy-phenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its benzodiazepine core, it may be investigated for its potential as an anxiolytic, sedative, or anticonvulsant agent.
Biological Studies: The compound can be used to study the interactions of benzodiazepines with their molecular targets, such as gamma-aminobutyric acid (GABA) receptors.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of benzodiazepines and related compounds.
Industrial Applications: The compound may find use in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with GABA receptors in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a calming effect.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its dichloro and methoxy substituents on the phenyl ring, along with the acetyl group, may influence its binding affinity and selectivity for GABA receptors, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C24H24Cl2N2O3 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-acetyl-6-(3,5-dichloro-2-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H24Cl2N2O3/c1-13(29)28-19-8-6-5-7-17(19)27-18-11-24(2,3)12-20(30)21(18)22(28)15-9-14(25)10-16(26)23(15)31-4/h5-10,22,27H,11-12H2,1-4H3 |
InChI Key |
XSUCPMUABXFSQS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC(=C4OC)Cl)Cl |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC(=C4)Cl)Cl)OC |
Origin of Product |
United States |
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